molecular formula C32H35FN2O7S B12873132 Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 618073-35-1

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12873132
CAS No.: 618073-35-1
M. Wt: 610.7 g/mol
InChI Key: AOTTZALVHHUWEH-IMVLJIQESA-N
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Description

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as fluoro, methoxy, hexyloxy, and thiazole. The presence of these groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves several steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using 3-fluoro-4-methylbenzoyl chloride and a Lewis acid catalyst.

    Attachment of the Thiazole Ring: The thiazole ring is synthesized separately and then coupled with the pyrrole derivative through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(3-chloro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(3-(3-bromo-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

The uniqueness of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

CAS No.

618073-35-1

Molecular Formula

C32H35FN2O7S

Molecular Weight

610.7 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-hexoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H35FN2O7S/c1-6-8-9-10-15-42-23-14-13-20(17-24(23)40-5)26-25(27(36)21-12-11-18(3)22(33)16-21)28(37)30(38)35(26)32-34-19(4)29(43-32)31(39)41-7-2/h11-14,16-17,26,36H,6-10,15H2,1-5H3/b27-25+

InChI Key

AOTTZALVHHUWEH-IMVLJIQESA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC

Origin of Product

United States

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